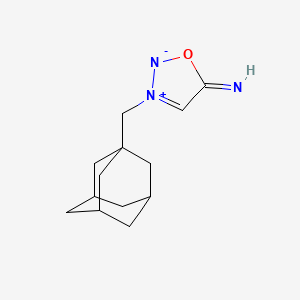
3-(1-adamantylmethyl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Adamantylmethyl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine is a complex organic compound characterized by its unique adamantyl group Adamantane, a highly symmetrical and rigid structure, imparts significant stability and unique properties to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-adamantylmethyl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine typically involves the introduction of the adamantyl group into a pre-existing molecular framework. One common method includes the reaction of adamantylmethyl bromide with a suitable azonia-azanidacyclopentene precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1-Adamantylmethyl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine undergoes various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the azonia-azanidacyclopentene ring, potentially altering its electronic properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where the adamantyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantyl ketones or alcohols, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-(1-Adamantylmethyl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1-adamantylmethyl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity towards its targets. The azonia-azanidacyclopentene ring may interact with biological pathways, potentially modulating enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar Compounds
1-Adamantylmethyl 3-aminobenzoate: Another adamantyl derivative with applications in drug synthesis and material science.
1,2-Disubstituted Adamantane Derivatives: These compounds share the adamantyl core but differ in their functional groups and applications.
Uniqueness
3-(1-Adamantylmethyl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine is unique due to its specific combination of the adamantyl group and the azonia-azanidacyclopentene ring. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various scientific fields .
Properties
Molecular Formula |
C13H19N3O |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
3-(1-adamantylmethyl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine |
InChI |
InChI=1S/C13H19N3O/c14-12-7-16(15-17-12)8-13-4-9-1-10(5-13)3-11(2-9)6-13/h7,9-11,14H,1-6,8H2 |
InChI Key |
BJXBIICFAXZYEO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C[N+]4=CC(=N)O[N-]4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















